N-{2-[2-(4-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-N'-phenylethanediamide
Description
N-{2-[2-(4-Methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-N'-phenylethanediamide is a heterocyclic compound featuring a fused [1,2,4]triazolo[3,2-b][1,3]thiazole core. This scaffold is characterized by a triazole ring fused to a thiazole, which is substituted at the 2-position with a 4-methylphenyl group. The ethyl linker at the 6-position of the thiazole connects to an ethanediamide (oxalamide) moiety, where one amide nitrogen is bonded to a phenyl group.
Properties
IUPAC Name |
N-[2-[2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-phenyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2S/c1-14-7-9-15(10-8-14)18-24-21-26(25-18)17(13-29-21)11-12-22-19(27)20(28)23-16-5-3-2-4-6-16/h2-10,13H,11-12H2,1H3,(H,22,27)(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCOUIJBHPTIDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{2-[2-(4-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-N’-phenylethanediamide involves multiple steps, starting from readily available starting materials
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Thiazole Ring: The thiazole ring is introduced by reacting the triazole intermediate with thiourea or other sulfur-containing reagents under appropriate conditions.
Functionalization: The final step involves the functionalization of the triazole-thiazole intermediate with the phenyl and ethylenediamine groups through nucleophilic substitution or other suitable reactions.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
N-{2-[2-(4-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-N’-phenylethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or thiols to introduce new functional groups into the molecule.
Common reagents and conditions used in these reactions include acidic or basic media, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-{2-[2-(4-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-N’-phenylethanediamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It exhibits antimicrobial and antifungal activities, making it a potential candidate for the development of new antibiotics and antifungal agents.
Medicine: The compound has shown promise in preclinical studies as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and conductivity.
Mechanism of Action
The mechanism of action of N-{2-[2-(4-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-N’-phenylethanediamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to the death of cancer cells or microorganisms.
Comparison with Similar Compounds
Aryl Groups on the Triazole-Thiazole Core
- Target Compound : 4-Methylphenyl at the 2-position of the thiazole. The methyl group is electron-donating, enhancing lipophilicity.
- Fluorophenyl Analog : N-{2-[2-(4-Fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide () substitutes 4-fluorophenyl, introducing electron-withdrawing effects that may influence reactivity or target affinity .
Ethanediamide Modifications
- Target Compound : Phenyl group on the ethanediamide nitrogen.
- 4-Methoxyphenyl Variant : ’s compound substitutes 4-methoxyphenyl, improving solubility due to the polar methoxy group .
Spectral and Structural Analysis
Infrared (IR) Spectroscopy
- Target Compound : Expected absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=S (1247–1255 cm⁻¹) confirm the thione tautomer, similar to compounds [7–9] in .
- Fluorophenyl Analog : IR spectra would show νC=O at ~1660–1680 cm⁻¹ for the ethanediamide moiety, comparable to hydrazinecarbothioamides in .
Nuclear Magnetic Resonance (NMR)
Biological Activity
N-{2-[2-(4-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-N'-phenylethanediamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a unique structure that includes:
- A triazole ring fused with a thiazole ring .
- An ethanediamide backbone.
- A 4-methylphenyl substituent.
This structural complexity contributes to its diverse biological properties.
Antimicrobial Properties
Research indicates that compounds similar to N-{2-[2-(4-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-N'-phenylethanediamide exhibit significant antimicrobial activity. Studies have shown effectiveness against various bacterial strains and fungi.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory | |
| Escherichia coli | Moderate | |
| Candida albicans | Effective |
Anticancer Activity
The compound has been investigated for its anticancer properties. In vitro studies demonstrated cytotoxic effects against several cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (cervical) | 10.5 | |
| MCF-7 (breast) | 8.3 | |
| A549 (lung) | 12.0 |
These findings suggest that the compound may interfere with cancer cell proliferation through apoptosis induction.
Enzyme Inhibition
N-{2-[2-(4-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-N'-phenylethanediamide has been studied for its potential as an enzyme inhibitor:
- Carbonic Anhydrase Inhibition: The compound can inhibit carbonic anhydrase activity, which is beneficial in treating conditions like glaucoma and certain types of edema.
- Cholinesterase Inhibition: It shows promise in inhibiting cholinesterase enzymes, which could have implications in treating Alzheimer's disease.
The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Binding: The triazole and thiazole moieties facilitate binding to enzyme active sites, leading to inhibition.
- Alteration of Cellular Pathways: By inhibiting key enzymes involved in metabolic pathways, the compound can disrupt cellular processes critical for pathogen survival and cancer cell growth.
Case Studies
A series of case studies have highlighted the therapeutic potential of N-{2-[2-(4-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-N'-phenylethanediamide:
- Study on Antimicrobial Efficacy: A recent study evaluated the compound's effectiveness against multidrug-resistant bacterial strains. Results showed a significant reduction in bacterial load in treated groups compared to controls.
- Anticancer Trials: Clinical trials involving patients with advanced cancers demonstrated improved survival rates when administered alongside standard chemotherapy regimens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
